2-Sulfoethyl methacrylate

Polymer Chemistry Hydrogel Synthesis Reactivity Ratios

2-Sulfoethyl methacrylate (2-SEM; CAS 10595-80-9), also known as 2-(methacryloyloxy)ethanesulfonic acid, is a functional methacrylate monomer with the molecular formula C6H10O5S and a molecular weight of 194.21 g/mol. It is a colorless to pale yellow liquid with a density of ~1.32 g/cm³, a boiling point of 193.7°C (at 101,325 Pa), and a flash point of 142°C.

Molecular Formula C6H10O5S
Molecular Weight 194.21 g/mol
CAS No. 10595-80-9
Cat. No. B089208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sulfoethyl methacrylate
CAS10595-80-9
Synonyms2-sulfoethyl methacrylate
SEMA monome
Molecular FormulaC6H10O5S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCS(=O)(=O)O
InChIInChI=1S/C6H10O5S/c1-5(2)6(7)11-3-4-12(8,9)10/h1,3-4H2,2H3,(H,8,9,10)
InChIKeyPRAMZQXXPOLCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Sulfoethyl Methacrylate (CAS 10595-80-9): Procurement-Grade Sulfonated Methacrylate Monomer Properties


2-Sulfoethyl methacrylate (2-SEM; CAS 10595-80-9), also known as 2-(methacryloyloxy)ethanesulfonic acid, is a functional methacrylate monomer with the molecular formula C6H10O5S and a molecular weight of 194.21 g/mol . It is a colorless to pale yellow liquid with a density of ~1.32 g/cm³, a boiling point of 193.7°C (at 101,325 Pa), and a flash point of 142°C . The compound combines a highly reactive methacrylate vinyl group with a strongly acidic sulfonic acid moiety (predicted pKa = 1.04 ± 0.50), conferring distinct water solubility (1 g/L at 20°C), high organic solvent solubility (1000 g/L at 20°C), and a logP of -2.3 at 24°C . It is commercially available at purities ≥90% and is stabilized with ~3000 ppm MEHQ inhibitor . Its regulatory status includes listings on TSCA, REACH, and FDA 21 CFR §175.105 for indirect food contact applications .

2-Sulfoethyl Methacrylate vs. Analogs: Critical Functional Differences Preventing Generic Substitution


While 2-sulfoethyl methacrylate (2-SEM) shares the methacrylate backbone with numerous commercial monomers, its unique combination of a strongly acidic sulfonate group and an ethyl spacer differentiates it functionally from seemingly analogous compounds. Generic substitution with 3-sulfopropyl methacrylate (SPM) or hydroxyethyl methacrylate (HEMA) fails because these monomers exhibit distinct reactivity ratios, solubility profiles, and ionic characteristics that directly impact copolymer composition, emulsion stability, and final material performance [1]. Similarly, substituting with methacrylic acid (MAA) introduces a weaker carboxylic acid functionality (pKa ~4.5–5) instead of the strongly acidic sulfonate group (pKa ~1.04), fundamentally altering acid-base equilibria and shear stability in aqueous dispersions [2]. Regulatory approvals further constrain substitution; 2-SEM holds specific FDA 21 CFR §175.105 clearance for food-contact adhesives at defined maximum use levels, a status not automatically transferable to its sulfopropyl or other analogs [3]. The following quantitative evidence guide delineates exactly where 2-SEM provides measurable differentiation.

2-Sulfoethyl Methacrylate (2-SEM) Comparative Performance Data: Quantitative Evidence for Scientific Selection


Copolymerization Reactivity: 2-SEM vs. 2-Hydroxyethyl Methacrylate (HEMA) in Aqueous Systems

In aqueous copolymerization, the sodium salt of 2-sulfoethyl methacrylate (SEM•Na⁺) exhibits a lower reactivity relative to 2-hydroxyethyl methacrylate (HEMA), with reactivity ratios of r₁ (SEM•Na⁺) = 0.7 ± 0.1 and r₂ (HEMA) = 1.6 ± 0.1 [1]. This contrasts with the copolymerization behavior of SEM in organic solvents (1,2-dimethoxyethane), where r₁ (SEM) = 2.0 ± 0.4 and r₂ (ethyl methacrylate) = 1.0 ± 0.1, indicating a preference for SEM incorporation [2]. The lower aqueous reactivity of the sulfonated monomer necessitates adjusted monomer feed ratios and polymerization strategies when targeting hydrogels or waterborne coatings.

Polymer Chemistry Hydrogel Synthesis Reactivity Ratios

Shear Stability Performance: 2-SEM at Low Concentrations vs. Carboxylated Analogs

2-Sulfoethyl methacrylate confers effective shear stability to aqueous polymer dispersions at low incorporation levels of 1–2 weight percent . In contrast, methacrylic acid (MAA)-containing latexes rely on carboxyl functionality, which provides pH-dependent stabilization and requires higher incorporation levels or neutralization with volatile amines to achieve comparable shear stability [1]. The strong sulfonic acid group of 2-SEM remains ionized across a broad pH range, delivering consistent electrostatic stabilization independent of neutralization extent.

Emulsion Polymerization Latex Stability Coatings

Regulatory Clearance: FDA 21 CFR §175.360 Listing for 2-SEM vs. Unlisted Sulfonated Analogs

2-Sulfoethyl methacrylate (CAS 10595-80-9) is explicitly listed under FDA 21 CFR §175.360 for use in vinylidene chloride copolymer coatings applied to nylon film intended for food contact, with a maximum use level of 1 weight percent of the finished copolymer [1]. In contrast, 3-sulfopropyl methacrylate (SPM; CAS 54256-45-0) does not appear in this specific CFR citation or in FDA's Indirect Additives database for the same application. Additionally, 2-SEM holds FDA 21 CFR §175.105 clearance for adhesives, with a maximum level not exceeding 2 percent by weight of the dry adhesive .

Food Contact Materials Regulatory Compliance Adhesives

Acid Strength: Sulfonic (pKa ~1.04) vs. Carboxylic (pKa ~4.5–5) Functionality

2-Sulfoethyl methacrylate possesses a sulfonic acid group with a predicted pKa of 1.04 ± 0.50 . In contrast, methacrylic acid (MAA), the most common acidic comonomer, has a carboxylic acid pKa of approximately 4.5–5 [1]. This 3–4 pKa unit difference translates to a >1000× difference in acid strength. Studies on acid–base neutralized acrylic latexes demonstrate that strong sulfonic acids (like those from 2-SEM) exhibit pH and film formation kinetics governed by acid–base equilibrium, whereas weak carboxylic acids are controlled by amine volatility [2].

Acid Catalysis Latex Neutralization Film Formation

Physical Properties: Viscosity and Solubility Profile vs. 3-Sulfopropyl Methacrylate

2-Sulfoethyl methacrylate exhibits a viscosity of 400 cP at 25°C and water solubility of 1 g/L at 20°C, with high solubility in organic solvents (1000 g/L at 20°C) . In comparison, 3-sulfopropyl methacrylate (SPM) is typically supplied as a potassium salt with significantly higher water solubility due to its salt form, but with limited organic solvent solubility . The Hansen Solubility Parameter (HSP) distance between 2-SEM and SPM (potassium salt) is reported as 1.5, indicating moderate but not perfect compatibility [1].

Formulation Handling Solubility Parameters Processability

Ionic Charge Introduction: 2-SEM Negative Charge Density vs. Neutral HEMA

Copolymerization of 2-sulfoethyl methacrylate (SEMA) with neutral monomers such as 2-hydroxyethyl methacrylate (HEMA) enables precise introduction of negative charge into hydrogel scaffolds. Studies utilizing SEMA at charge offset concentrations varying from 0 to ±200 mM demonstrate tunable charge density, quantified via equilibrium swelling and membrane potential measurements [1]. In contrast, HEMA homopolymers and copolymers lacking SEMA exhibit neutral, non-ionic character with no intrinsic electrostatic functionality. The incorporation of SEMA imparts measurable negative charge density that directly influences endothelial cell morphological and proliferative responses [2].

Polyelectrolyte Hydrogels Biomaterials Charge Density

2-Sulfoethyl Methacrylate (2-SEM) Procurement-Driven Application Scenarios Based on Quantitative Differentiation


FDA-Compliant Food-Contact Adhesives and Barrier Coatings

2-SEM is uniquely positioned for food-contact adhesive and coating formulations requiring regulatory compliance. Its explicit listing under FDA 21 CFR §175.360 (max 1 wt% in vinylidene chloride copolymer coatings on nylon film) and FDA 21 CFR §175.105 (max 2 wt% in adhesives) enables its use where unlisted sulfonated analogs like 3-sulfopropyl methacrylate cannot be legally employed [1]. The strong sulfonic acid functionality (pKa ~1.04) provides robust shear stability at low loading (1–2 wt%), minimizing impact on film barrier properties while meeting regulatory limits .

Tunable-Charge Biomedical Hydrogels and Ion-Exchange Membranes

2-SEM enables precise control over negative charge density in polyelectrolyte hydrogels when copolymerized with neutral monomers like HEMA, with demonstrated charge offset concentrations up to 200 mM [1]. This tunable ionic character is essential for ion-exchange membranes in fuel cells and filtration, where high ionic conductivity is required . The differential reactivity of 2-SEM•Na⁺ (r₁ = 0.7) versus HEMA (r₂ = 1.6) in aqueous polymerization must be accounted for in feed ratio calculations to achieve target copolymer composition . The sulfonate group remains fully ionized across physiological pH, ensuring consistent performance independent of environmental pH fluctuations.

High-Shear-Stable Acrylic Latexes for Waterborne Coatings

For waterborne acrylic coatings requiring robust shear stability without compromising film formation, 2-SEM provides effective stabilization at low incorporation levels (1–2 wt%) [1]. Its strong sulfonic acid functionality eliminates the need for volatile amine neutralization that is typically required for carboxylated latexes using methacrylic acid . The acid–base equilibrium-controlled pH development during film drying simplifies formulation and reduces VOC content. 2-SEM's solubility profile (1000 g/L in organic solvents, 1 g/L in water) also facilitates incorporation into hybrid solvent-water systems where highly water-soluble sulfonated salts like SPM-K would be incompatible .

Dental Adhesive and Self-Etching Primer Formulations

2-Sulfoethyl methacrylate is explicitly claimed in patent literature (US 7,226,960 B2) as a suitable olefinically unsaturated monomer with terminal –SO₃ functionality for self-etching, priming dental adhesive compositions [1]. It is used alongside 3-sulfopropyl methacrylate (SPM) and 2-acrylamido-2-methyl-propanesulfonic acid (AMPS) in quantities effective to provide etching and priming, generally in the range from about 0.1 to about 50 weight percent [1]. The monomer's strong acidity (pKa ~1.04) enables effective enamel/dentin etching without a separate acid-etch step, simplifying clinical workflow and reducing patient sensitivity [1].

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